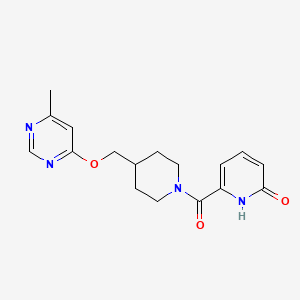
6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic molecule. It features a pyridinone core, which is functionalized with a piperidine ring bearing a pyrimidinyl ether moiety and a carbonyl group. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one, a multi-step synthesis is typically employed. One approach might involve:
Formation of the Pyridinone Core: This can be achieved by cyclizing an appropriate precursor under acidic or basic conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution or reductive amination reactions.
Attaching the Pyrimidinyl Ether Moiety: This step can be done via Williamson ether synthesis, which involves reacting the pyrimidinyl alcohol with an alkyl halide.
Carbonylation: Introducing the carbonyl group typically involves a reaction such as oxidation of an alcohol or addition of a carboxylic acid derivative.
Industrial Production Methods
The industrial production of this compound might involve optimizing each step of the synthetic route for scale-up, including:
Using continuous flow reactors to enhance reaction efficiency.
Employing high-throughput screening to identify optimal reaction conditions.
Implementing robust purification techniques, such as recrystallization or chromatography, to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
The compound 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is likely to undergo:
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to an acid or ester.
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, especially at positions activated by electron-withdrawing or electron-donating groups.
Hydrolysis: The compound can be hydrolyzed to break the ether or amide bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary widely, but may involve reagents like alkyl halides, Lewis acids, or bases.
Major Products
From Oxidation: Formation of carboxylic acids or esters from alcohol groups.
From Reduction: Conversion of carbonyl groups to alcohols.
From Substitution: Depending on the specific substituent introduced, the major products will vary in structure and function.
Scientific Research Applications
In Chemistry
This compound is studied for its potential as a ligand in coordination chemistry, due to its ability to donate electrons through the nitrogen atoms in the pyridinone and pyrimidinyl rings.
In Biology and Medicine
In Industry
The compound's ability to form stable complexes with metals can be exploited in catalysis or material science, such as in the creation of metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism by which 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one exerts its effects often involves interaction with biological macromolecules:
Molecular Targets: These could include enzymes like kinases or proteases, where the compound acts as an inhibitor.
Pathways Involved: Signal transduction pathways may be altered by the compound's binding, leading to changes in cellular function or gene expression.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as analogs with variations in the pyrimidinyl or piperidine rings, 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one may have unique:
Binding Affinities: Differences in how tightly it binds to its target.
Pharmacokinetic Properties: Variations in absorption, distribution, metabolism, and excretion.
List of Similar Compounds
6-(4-(((5-methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
6-(4-(((6-ethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
6-(4-(((6-methylpyrimidin-5-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
This compound's structural intricacy and diverse reactivity profile offer a wealth of opportunities for both fundamental research and practical applications. Whether in the realm of synthesis, biological investigation, or industrial utility, it stands as a testament to the versatile potential of organic molecules.
Properties
IUPAC Name |
6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-9-16(19-11-18-12)24-10-13-5-7-21(8-6-13)17(23)14-3-2-4-15(22)20-14/h2-4,9,11,13H,5-8,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKBFODSSQJHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
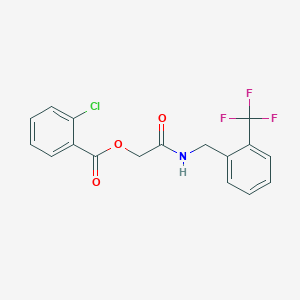
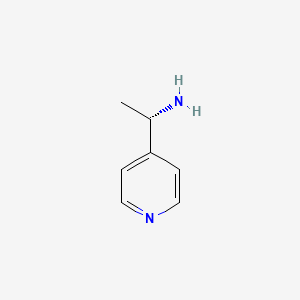
![4-[4-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B2948214.png)
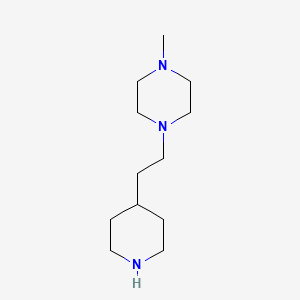
![2-(4-chlorophenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2948217.png)
![1-(4-chlorophenyl)-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]cyclopentane-1-carboxamide](/img/structure/B2948218.png)
![2-(3,4-dimethoxyphenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2948219.png)
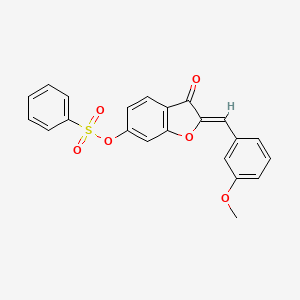

![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2948223.png)
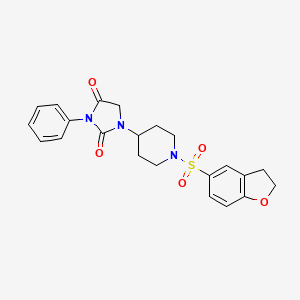
![4-(BENZENESULFONYL)-N-[(4-CHLOROPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2948227.png)
![(3-Ethylphenyl)-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2948230.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2948231.png)
